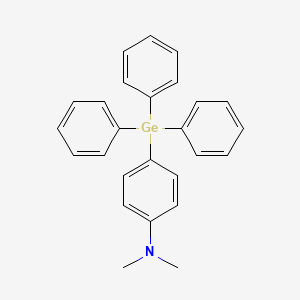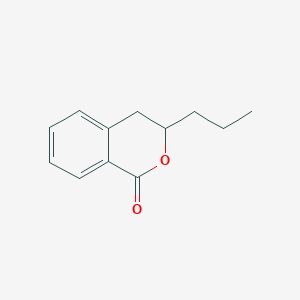![molecular formula C21H48N4 B14464120 N~1~-(3-Aminopropyl)-N~3~-[3-(dodecylamino)propyl]propane-1,3-diamine CAS No. 67228-82-4](/img/structure/B14464120.png)
N~1~-(3-Aminopropyl)-N~3~-[3-(dodecylamino)propyl]propane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(3-Aminopropyl)-N~3~-[3-(dodecylamino)propyl]propane-1,3-diamine is a compound known for its versatile applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes both aminopropyl and dodecylamino groups, making it a valuable component in numerous chemical reactions and industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as distillation and chromatography is common to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions: N1-(3-Aminopropyl)-N~3~-[3-(dodecylamino)propyl]propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines .
Wissenschaftliche Forschungsanwendungen
N~1~-(3-Aminopropyl)-N~3~-[3-(dodecylamino)propyl]propane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the study of protein interactions and as a reagent in biochemical assays.
Industry: The compound is used in the production of surfactants, emulsifiers, and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of N1-(3-Aminopropyl)-N~3~-[3-(dodecylamino)propyl]propane-1,3-diamine involves its interaction with various molecular targets and pathways. The aminopropyl groups can form hydrogen bonds and electrostatic interactions with biological molecules, while the dodecylamino group provides hydrophobic interactions. These interactions enable the compound to modulate the activity of enzymes, receptors, and other proteins, leading to its diverse biological effects .
Vergleich Mit ähnlichen Verbindungen
- N~1~-(3-Aminopropyl)-N~3~-[3-(dodecylamino)propyl]propane-1,3-diamine
- N~1~-(3-Aminopropyl)-N~3~-[3-(octylamino)propyl]propane-1,3-diamine
- N~1~-(3-Aminopropyl)-N~3~-[3-(hexylamino)propyl]propane-1,3-diamine
Comparison: Compared to similar compounds, N1-(3-Aminopropyl)-N~3~-[3-(dodecylamino)propyl]propane-1,3-diamine is unique due to its longer dodecyl chain, which enhances its hydrophobic interactions and makes it more effective in applications requiring strong surfactant properties. The presence of multiple amino groups also allows for versatile chemical modifications and functionalization .
Eigenschaften
CAS-Nummer |
67228-82-4 |
|---|---|
Molekularformel |
C21H48N4 |
Molekulargewicht |
356.6 g/mol |
IUPAC-Name |
N'-[3-[3-(dodecylamino)propylamino]propyl]propane-1,3-diamine |
InChI |
InChI=1S/C21H48N4/c1-2-3-4-5-6-7-8-9-10-11-16-23-18-13-20-25-21-14-19-24-17-12-15-22/h23-25H,2-22H2,1H3 |
InChI-Schlüssel |
ZBANBCUCWQAJAD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCNCCCNCCCNCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(4-Chlorophenyl)-8,9-dihydro-5h-benzo[7]annulene-5,7(6h)-dione](/img/structure/B14464040.png)
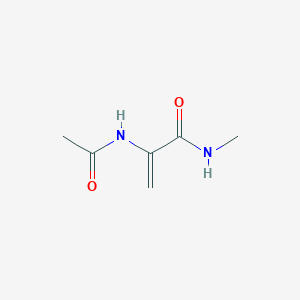
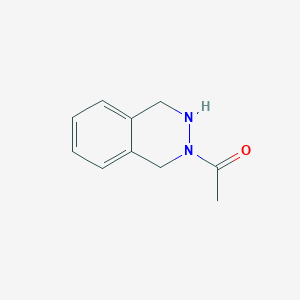
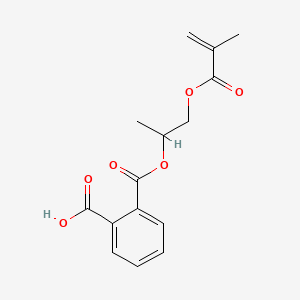
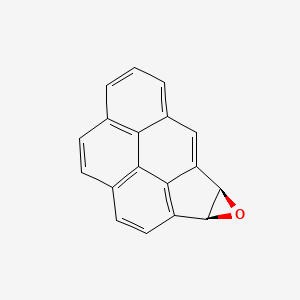
![Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-, monosodium salt](/img/structure/B14464062.png)
![N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]cycloheptanimine](/img/structure/B14464070.png)
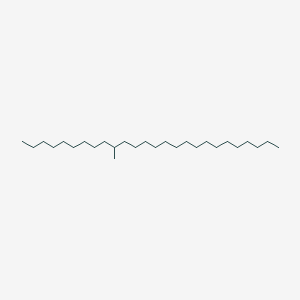
![Diethyl N-[(5-chlorothiophen-2-yl)methoxy]phosphoramidate](/img/structure/B14464081.png)
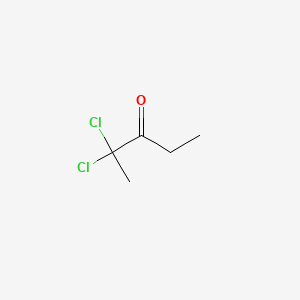
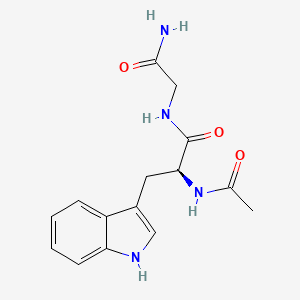
![1-[(Octylsulfanyl)methyl]piperidine](/img/structure/B14464107.png)
